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Compound of Interest

Compound Name: Cbz-D-allo-isoleucine

Cat. No.: B554548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemistry of N-Carbobenzyloxy-D-allo-

isoleucine (Cbz-D-allo-isoleucine), a critical building block in the synthesis of specialized

peptides and pharmacologically active molecules. Understanding its unique three-dimensional

structure is paramount for its correct application in research and development.

Core Stereochemistry
Isoleucine is an amino acid distinguished by the presence of two chiral centers at the α-carbon

(C2) and the β-carbon (C3). This results in the existence of four stereoisomers: L-isoleucine, D-

isoleucine, L-allo-isoleucine, and D-allo-isoleucine.

D-allo-isoleucine is a diastereomer of the more common D-isoleucine. The stereochemical

configuration of D-allo-isoleucine is (2R,3S). The "D" designation refers to the configuration at

the α-carbon, which is analogous to D-glyceraldehyde. The "allo" prefix indicates that the

configuration at the β-carbon is different from that of isoleucine.

The carboxybenzyl (Cbz) protecting group is attached to the nitrogen atom of the amino group

and does not alter the inherent stereochemistry of the D-allo-isoleucine backbone. Therefore,

the stereochemistry of Cbz-D-allo-isoleucine remains (2R,3S).

The relationship between the four stereoisomers of isoleucine can be visualized as follows:
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Stereochemical relationships of isoleucine isomers.

Quantitative Physicochemical Data
The following table summarizes key quantitative data for D-allo-isoleucine and its N-protected

analogue, Boc-D-allo-isoleucine, for comparative purposes. Specific data for Cbz-D-allo-
isoleucine is less commonly reported in readily available literature, but the data for similar

compounds provide a useful reference.
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Specific
Optical
Rotation [α]D

D-allo-Isoleucine C₆H₁₃NO₂ 131.17 291 (dec.)
-38° (c=1 in 6 M

HCl)

Boc-D-allo-

Isoleucine
C₁₁H₂₁NO₄ 231.29 56 - 61

-5 ± 2° (c=1.499

in MeOH)[1]

Cbz-D-allo-

Isoleucine
C₁₄H₁₉NO₄ 265.31 Not available Not available

Experimental Protocols
Synthesis and Purification of Cbz-D-allo-isoleucine
The synthesis of Cbz-D-allo-isoleucine can be achieved through a two-step process involving

the epimerization of a readily available starting material followed by N-protection and

subsequent purification.

Workflow for the Synthesis of Cbz-D-allo-isoleucine:
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(e.g., via acetylation)
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Deacetylation D-allo-Isoleucine Cbz Protection

(Schotten-Baumann conditions) Crude Cbz-D-allo-isoleucine Purification
(e.g., recrystallization) Pure Cbz-D-allo-isoleucine

Click to download full resolution via product page

Synthetic workflow for Cbz-D-allo-isoleucine.

Step 1: Preparation of D-allo-isoleucine from L-isoleucine

A common method involves the epimerization of L-isoleucine at the α-carbon. This can be

achieved by acetylation with acetic anhydride, which facilitates epimerization to a mixture of N-

acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine. These diastereomers can then be

separated, for instance, by fractional crystallization of their ammonium salts due to differences

in solubility. Subsequent deacetylation yields D-allo-isoleucine.
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Step 2: N-Carbobenzyloxy (Cbz) Protection of D-allo-isoleucine

The protection of the amino group of D-allo-isoleucine is carried out under Schotten-Baumann

conditions.

Materials: D-allo-isoleucine, sodium carbonate, benzyl chloroformate (Cbz-Cl), diethyl ether,

hydrochloric acid, ethyl acetate, anhydrous sodium sulfate.

Procedure:

Dissolve D-allo-isoleucine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate

(2.5 equivalents) and cool the solution in an ice bath.

While stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise, maintaining

the temperature below 5 °C.

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4

hours.

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl

chloroformate.

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield crude Cbz-D-allo-isoleucine.

Step 3: Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as

ethyl acetate/hexane, to yield pure Cbz-D-allo-isoleucine.

Characterization of Cbz-D-allo-isoleucine
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for confirming the stereochemistry of isoleucine

derivatives. The chemical shifts and coupling constants of the α-proton are particularly

informative for distinguishing between isoleucine and allo-isoleucine diastereomers.

In ¹H NMR, the α-proton of the D-allo-isoleucine residue typically appears at a different

chemical shift compared to the α-proton of an L-isoleucine residue in the same molecule or

mixture.

Similarly, in ¹³C NMR, the chemical shift of the α-carbon of D-allo-isoleucine is distinct from

that of L-isoleucine.

A detailed NMR analysis should be performed on the final product to confirm its identity and

diastereomeric purity.

Polarimetry

The specific optical rotation of the purified Cbz-D-allo-isoleucine should be measured and

compared with literature values for related compounds to confirm its enantiomeric purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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